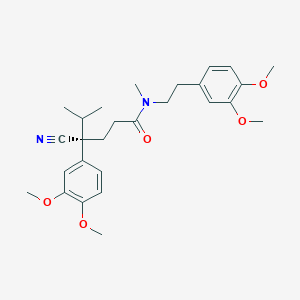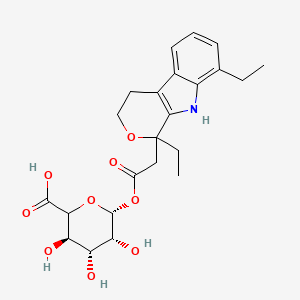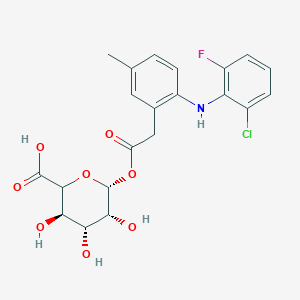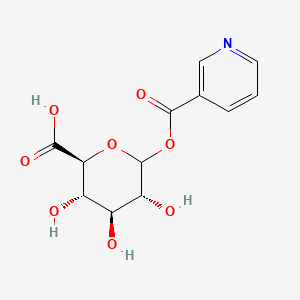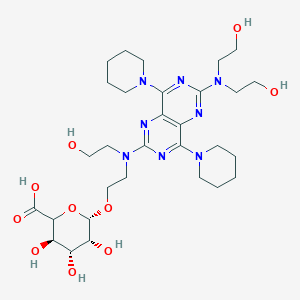
Dipyridamole Mono-O-beta-D-glucuronide
Vue d'ensemble
Description
Dipyridamole Mono-O-beta-D-glucuronide is a derivative of Dipyridamole, a well-known phosphodiesterase and breast cancer resistance protein inhibitor. This compound is an O-glucuronide, which means it is a glucuronic acid conjugate of Dipyridamole. It is primarily used in scientific research to study its effects on various biological processes .
Applications De Recherche Scientifique
Dipyridamole Mono-O-beta-D-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of glucuronide conjugates.
Biology: Researchers use it to investigate the role of glucuronidation in drug metabolism and detoxification.
Medicine: It is studied for its potential therapeutic effects, particularly in cardiovascular diseases and cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Target of Action
Dipyridamole Mono-O-beta-D-glucuronide, also known as compound M4, is a derivative of Dipyridamole . It primarily targets Phosphodiesterase (PDE) and Breast Cancer Resistance Protein (BCRP) . PDEs are a group of enzymes that break down the phosphodiester bond in the second messenger molecules cAMP and cGMP. BCRP is a protein that functions as a drug efflux transporter, which can affect the absorption, distribution, and excretion of various drugs.
Mode of Action
As a PDE inhibitor, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This can result in various downstream effects depending on the cell type and the specific PDEs involved. As a BCRP inhibitor, it can interfere with the efflux of certain drugs, potentially increasing their bioavailability and efficacy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP and cGMP signaling pathways . By inhibiting PDE, it prevents the breakdown of these cyclic nucleotides, leading to their accumulation. This can have various effects, such as the relaxation of smooth muscle, increased heart rate, or changes in cell proliferation, depending on the specific PDEs involved and the cell type.
Pharmacokinetics
It is excreted in the bile and urine .
Result of Action
This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion . Osteopontin is a protein that plays a role in bone remodeling and is implicated in various pathological processes, including inflammation and cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. The presence of other drugs can also affect its action, especially if they are substrates or inhibitors of BCRP .
Analyse Biochimique
Biochemical Properties
Dipyridamole Mono-O-beta-D-glucuronide interacts with various enzymes and proteins. It is a selective inhibitor of phosphodiesterase V (PDE 5), which plays a crucial role in biochemical reactions . It suppresses high glucose-induced osteopontin mRNA expression and protein secretion, and inhibits cAMP and cGMP hydrolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing high glucose-induced osteopontin mRNA expression and protein secretion . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a selective inhibitor of phosphodiesterase V (PDE 5), it inhibits cAMP and cGMP hydrolysis .
Temporal Effects in Laboratory Settings
Its ability to suppress high glucose-induced osteopontin mRNA expression and protein secretion suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the inhibition of phosphodiesterase V (PDE 5) . It inhibits cAMP and cGMP hydrolysis, which could potentially affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipyridamole Mono-O-beta-D-glucuronide typically involves the glucuronidation of Dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Dipyridamole Mono-O-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Dipyridamole.
Substitution: Substitution reactions can occur at the glucuronic acid moiety, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipyridamole: The parent compound, known for its vasodilatory and antiaggregating properties.
Adenosine: A nucleoside that plays a key role in energy transfer and signal transduction.
Theophylline: Another phosphodiesterase inhibitor with bronchodilatory effects
Uniqueness
Dipyridamole Mono-O-beta-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying drug metabolism and detoxification processes .
Propriétés
IUPAC Name |
(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINLJWRYFLLHGA-LGVHZZHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675872 | |
| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63912-02-7 | |
| Record name | 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


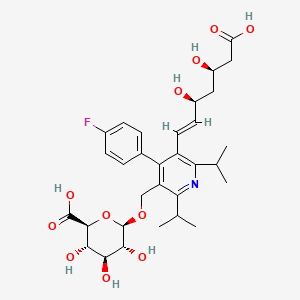


![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)
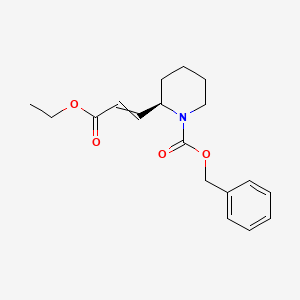
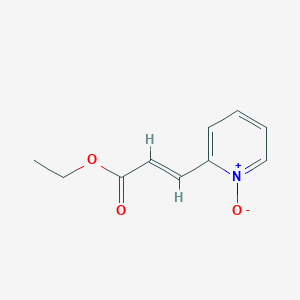

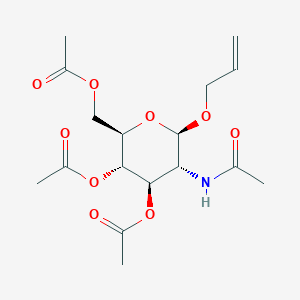
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)
